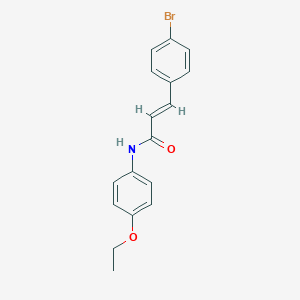![molecular formula C34H27Cl2N5O2S2 B330768 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330768.png)
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline backbone with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thienyl intermediates, followed by their coupling through amide bond formation. Common reagents used include thionyl chloride for chlorination and various amines for amide formation. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur at the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
- 2-(5-chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[2-(4-{[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)ETHYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.
Properties
Molecular Formula |
C34H27Cl2N5O2S2 |
|---|---|
Molecular Weight |
672.6 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[2-[4-[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H27Cl2N5O2S2/c35-31-11-9-29(44-31)27-19-23(21-5-1-3-7-25(21)38-27)33(42)37-13-14-40-15-17-41(18-16-40)34(43)24-20-28(30-10-12-32(36)45-30)39-26-8-4-2-6-22(24)26/h1-12,19-20H,13-18H2,(H,37,42) |
InChI Key |
DYFKORLGSCKJFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330688.png)



![Isopropyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330694.png)
![Ethyl 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B330696.png)
![3-(4-fluorophenyl)-N-{3-{[3-(4-fluorophenyl)acryloyl]amino}-4-nitrophenyl}acrylamide](/img/structure/B330697.png)

![5-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B330700.png)
![ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330701.png)

![2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-iodophenol](/img/structure/B330706.png)
![ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330707.png)
